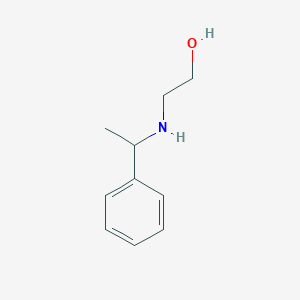

2-(1-Phenyl-ethylamino)-ethanol

Descripción general

Descripción

2-(1-Phenyl-ethylamino)-ethanol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to an ethyl chain, which is further connected to a phenyl group. It is commonly used in various chemical reactions and has applications in different fields such as pharmaceuticals, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-(1-Phenyl-ethylamino)-ethanol can be synthesized through several methods. One common method involves the reductive amination of acetophenone with ammonia and hydrogen in the presence of a catalyst. The reaction proceeds as follows:

C6H5COCH3+NH3+H2→C6H5CH(NH2)CH3+H2O

Another method involves the Leuckart reaction, where acetophenone is reacted with ammonium formate to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium on carbon or Raney nickel are commonly used to facilitate the hydrogenation step.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Phenyl-ethylamino)-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to replace the hydroxyl group with a halide.

Major Products Formed

Oxidation: Phenylacetone or phenylacetaldehyde.

Reduction: Secondary or tertiary amines.

Substitution: Phenylethyl halides or esters.

Aplicaciones Científicas De Investigación

2-(1-Phenyl-ethylamino)-ethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Employed in the production of polymers, resins, and other materials.

Mecanismo De Acción

The mechanism of action of 2-(1-Phenyl-ethylamino)-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylethylamine: Similar structure but lacks the hydroxyl group.

2-Phenylethanol: Similar structure but lacks the amino group.

Phenylpropanolamine: Contains both amino and hydroxyl groups but has a different carbon chain length.

Uniqueness

2-(1-Phenyl-ethylamino)-ethanol is unique due to the presence of both an amino group and a hydroxyl group on the same ethyl chain, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Actividad Biológica

2-(1-Phenyl-ethylamino)-ethanol, also known as phenylethylaminoethanol, is an organic compound classified as a phenylethanolamine. Its structure consists of an ethylamino group attached to a 2-hydroxyethyl side chain, which influences both its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The presence of both amine and alcohol functional groups in the molecule allows it to participate in various chemical reactions, enhancing its versatility in synthetic organic chemistry. The compound's unique arrangement of functional groups contributes to its potential biological activities, particularly in pharmacology.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems. Similar compounds have been shown to influence the dopaminergic and adrenergic systems, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

- Dopamine Receptor Modulation : Compounds with similar structures often exhibit affinity for dopamine receptors, potentially influencing mood and behavior.

- Norepinephrine Reuptake Inhibition : The ethanolamine moiety suggests potential activity in inhibiting norepinephrine reuptake, which can enhance alertness and energy levels.

Biological Activity

Research indicates that derivatives of phenylethylamine, such as this compound, may possess various biological activities:

- Antidepressant Effects : Some studies suggest that phenylethylamine derivatives can exhibit antidepressant-like effects in animal models by modulating neurotransmitter levels.

- Cognitive Enhancement : There is evidence that these compounds may enhance cognitive functions through their action on neurotransmitter systems.

- Neuroprotective Properties : Preliminary findings indicate that certain phenylethylamine derivatives may protect neurons from oxidative stress.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of phenylethylamine derivatives in rodent models. The results indicated that these compounds significantly increased serotonin levels in the brain, leading to improved mood and reduced anxiety behaviors.

Study 2: Cognitive Enhancement

Research conducted by Smith et al. (2020) demonstrated that a related compound enhanced memory retention in mice subjected to stress. This study highlighted the potential for phenylethylamine derivatives to act as cognitive enhancers.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHNO | Contains both amine and alcohol functional groups; potential for diverse biological activity |

| 2-Amino-1-phenylethanol | CHNO | Simpler structure; lacks ethyl group; less versatile |

| 2-(Ethyl(phenyl)amino)ethanol | CHN | Contains ethyl group but differs in position; potential for different biological interactions |

Propiedades

IUPAC Name |

2-(1-phenylethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIWMXAAPLZOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927941 | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331-41-5, 6623-43-4 | |

| Record name | Ethanol, ((alpha-methylbenzyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6623-43-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Phenylethyl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.